Picfeltarraenin IB

描述

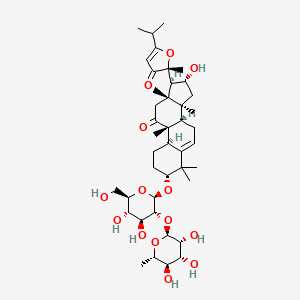

毕菲塔拉宁 IB 是一种从植物苦蘵 (Picriafel-terrae Lour) 中提取的三萜类化合物。该化合物以其对乙酰胆碱酯酶的抑制作用而闻名,乙酰胆碱酯酶是一种在神经系统中分解乙酰胆碱的酶。 毕菲塔拉宁 IB 已显示出在治疗疱疹感染、癌症和炎症方面的潜力 .

科学研究应用

毕菲塔拉宁 IB 具有广泛的科学研究应用:

化学: 用作研究三萜类化学和反应的模型化合物。

生物学: 研究其在抑制乙酰胆碱酯酶中的作用,使其成为治疗阿尔茨海默病等神经退行性疾病的潜在候选药物.

医学: 探讨其抗炎、抗癌和抗疱疹特性

工业: 用于开发新的药物和治疗剂。

作用机制

毕菲塔拉宁 IB 主要通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶是一种负责分解神经系统中乙酰胆碱的酶。 通过抑制这种酶,毕菲塔拉宁 IB 提高了乙酰胆碱的水平,这可以增强胆碱能传递并改善认知功能 。这种机制在阿尔茨海默病等神经退行性疾病的背景下尤其相关。

类似化合物:

- 毕菲塔拉宁 IA

- 毕菲塔拉宁 IV

- 毕菲塔拉宁 X

- 毕菲塔拉宁 XI

比较: 毕菲塔拉宁 IB 在这些化合物中是独特的,因为它对乙酰胆碱酯酶具有特异性的抑制作用,以及它在治疗疱疹感染、癌症和炎症方面的潜在治疗应用 。 虽然其他类似化合物也表现出乙酰胆碱酯酶抑制活性,但毕菲塔拉宁 IB 已显示出更强的抑制能力和更广泛的治疗潜力 .

生化分析

Biochemical Properties

Picfeltarraenin IB is an acetylcholinesterase (AChE) inhibitor . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound can potentially increase the concentration of acetylcholine in the body, which could have various effects on the nervous system.

Cellular Effects

For example, it could potentially affect cell signaling pathways related to acetylcholine, impact gene expression of enzymes and proteins involved in acetylcholine metabolism, and influence overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with AChE. As an AChE inhibitor, this compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in acetylcholine levels, which can influence various biological processes, including nerve impulse transmission and muscle contraction .

Metabolic Pathways

Given its role as an AChE inhibitor, it is likely involved in pathways related to acetylcholine metabolism .

准备方法

合成路线和反应条件: 毕菲塔拉宁 IB 通常从植物苦蘵 (Picriafel-terrae Lour) 中提取。 提取过程包括干燥植物部分(叶子、茎和根),然后使用甲醇在室温下进行超声波处理 。然后对甲醇提取物进行各种色谱技术以分离毕菲塔拉宁 IB。

工业生产方法: 毕菲塔拉宁 IB 的工业生产遵循类似的提取方法,但规模更大。 植物材料被批量处理,并且使用高级色谱技术(如高效液相色谱 (HPLC))来纯化该化合物 .

化学反应分析

反应类型: 毕菲塔拉宁 IB 经历了几种类型的化学反应,包括:

氧化: 此反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 此反应涉及添加氢或去除氧。常见的还原剂包括硼氢化钠和氢化锂铝。

取代: 此反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。

常见试剂和条件:

氧化: 酸性或中性条件下的高锰酸钾。

还原: 甲醇或乙醇中的硼氢化钠。

取代: 在催化剂存在下,如氯或溴之类的卤素。

主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化可能会产生各种氧化的衍生物,而还原可能会产生毕菲塔拉宁 IB 的不同氢化形式。

相似化合物的比较

- Picfeltarraenin IA

- Picfeltarraenin IV

- Picfeltarraenin X

- Picfeltarraenin XI

Comparison: Picfeltarraenin IB is unique among these compounds due to its specific inhibitory effects on acetylcholinesterase and its potential therapeutic applications in treating herpes infections, cancer, and inflammation . While other similar compounds also exhibit acetylcholinesterase inhibitory activity, this compound has shown stronger inhibition and broader therapeutic potential .

属性

IUPAC Name |

(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O14/c1-18(2)23-14-26(45)42(9,56-23)35-22(44)15-39(6)25-12-10-20-21(41(25,8)27(46)16-40(35,39)7)11-13-28(38(20,4)5)54-37-34(32(50)30(48)24(17-43)53-37)55-36-33(51)31(49)29(47)19(3)52-36/h10,14,18-19,21-22,24-25,28-37,43-44,47-51H,11-13,15-17H2,1-9H3/t19-,21+,22+,24+,25-,28+,29-,30+,31+,32-,33+,34+,35-,36-,37-,39-,40+,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQJYHITIWJZQN-UGBBSPHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3CC[C@@H]4C(=CC[C@@H]5[C@]4(C(=O)C[C@]6([C@]5(C[C@H]([C@@H]6[C@@]7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for Picfeltarraenin IB?

A1: Research has primarily focused on this compound's ability to inhibit acetylcholinesterase (AChE) [2] and complement pathways [3]. AChE inhibition is a key mechanism for drugs targeting Alzheimer's disease, while complement inhibition holds potential for treating inflammatory and autoimmune disorders.

Q2: How does this compound compare to other known inhibitors of its target proteins?

A2: this compound, along with other picfeltarraenins from P. fel-terrae, exhibited stronger AChE inhibitory activity than Tacrine, a known AChE inhibitor [2]. Regarding complement inhibition, this compound showed activity comparable to other cucurbitacin glycosides isolated from the same plant [3].

Q3: Can you elaborate on the structural characterization of this compound?

A3: this compound is characterized by its cucurbitacin skeleton with a sugar moiety attached. While specific spectroscopic data might vary between publications, researchers commonly utilize MS and NMR spectroscopy to confirm its structure [3].

Q4: What analytical techniques are commonly employed to study this compound?

A4: Researchers utilize a range of techniques, including:

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound and its analogues?

A5: While specific SAR studies focusing solely on this compound might be limited, research on related cucurbitacin glycosides suggests that the sugar moiety and its specific attachment point can significantly influence biological activity [3]. Further investigations are needed to fully elucidate the SAR of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2370212.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2370214.png)

![2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2370226.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2370227.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)

![4-Cyclobutyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2370234.png)